molecular formula C26H22ClN5O3S B15079602 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B15079602
M. Wt: 520.0 g/mol
InChI Key: KXTGZPWOZHWFLJ-OGLMXYFKSA-N
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Description

4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Chlorophenyl Group:

    Acetylation: The final step involves the acetylation of the phenyl group to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on understanding these activities and optimizing the compound for therapeutic use.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore. Research may explore its use in drug design and development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and chlorophenyl group are likely key contributors to these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{(1E)-1-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate lies in its combination of functional groups and structural features

Properties

Molecular Formula

C26H22ClN5O3S

Molecular Weight

520.0 g/mol

IUPAC Name

[4-[(E)-N-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C26H22ClN5O3S/c1-17(19-10-14-23(15-11-19)35-18(2)33)28-29-24(34)16-36-26-31-30-25(20-8-12-21(27)13-9-20)32(26)22-6-4-3-5-7-22/h3-15H,16H2,1-2H3,(H,29,34)/b28-17+

InChI Key

KXTGZPWOZHWFLJ-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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